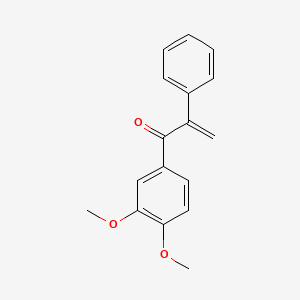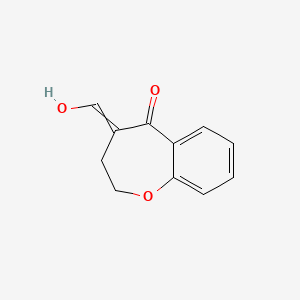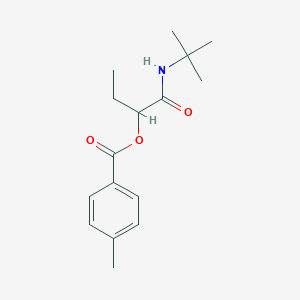![molecular formula C20H21NO2 B14411967 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 80741-40-8](/img/structure/B14411967.png)
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a chemical compound with the molecular formula C20H21NO2. This compound is characterized by the presence of a pentenoic acid moiety and a diphenylmethyleneamino group, making it a unique ester derivative.
Métodos De Preparación
The synthesis of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyleneamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar compounds to 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester include:
Ethyl 4-pentenoate: Similar ester structure but lacks the diphenylmethyleneamino group.
4-Pentenoic acid: The parent acid without the esterification.
Diphenylmethylene derivatives: Compounds with similar diphenylmethylene groups but different acid or ester moieties. The uniqueness of this compound lies in its combination of the pentenoic acid and diphenylmethyleneamino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
80741-40-8 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl 2-(benzhydrylideneamino)pent-4-enoate |
InChI |
InChI=1S/C20H21NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h3,5-10,12-15,18H,1,4,11H2,2H3 |
Clave InChI |
BRWPBILTQMHZCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



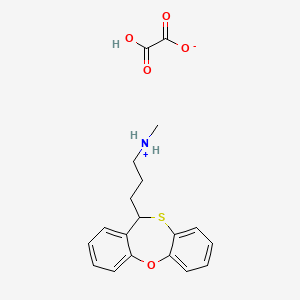
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)


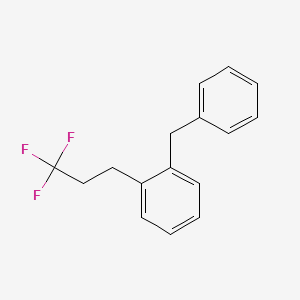
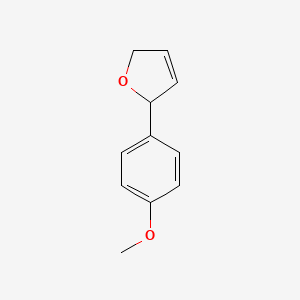
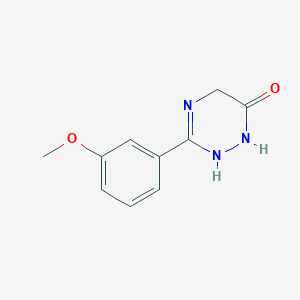
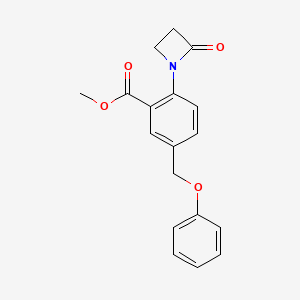

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
